N-(2-hydroxy-4-methylphenyl)acetamide N-(2-hydroxy-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 13429-10-2
VCID: VC20979726
InChI: InChI=1S/C9H11NO2/c1-6-3-4-8(9(12)5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11)
SMILES: CC1=CC(=C(C=C1)NC(=O)C)O
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

N-(2-hydroxy-4-methylphenyl)acetamide

CAS No.: 13429-10-2

Cat. No.: VC20979726

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-4-methylphenyl)acetamide - 13429-10-2

Specification

CAS No. 13429-10-2
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name N-(2-hydroxy-4-methylphenyl)acetamide
Standard InChI InChI=1S/C9H11NO2/c1-6-3-4-8(9(12)5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11)
Standard InChI Key HTVPAACTHAQQAS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C)O
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C)O

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

N-(2-hydroxy-4-methylphenyl)acetamide is an aromatic organic compound with a molecular formula of C9H11NO2 and molecular weight of 165.192 g/mol . The chemical structure consists of a hydroxyphenyl group substituted with a methyl group at the para position to the hydroxyl group, and an acetamide moiety at the ortho position to the hydroxyl group . Its unique structural arrangement contributes to its chemical reactivity and potential applications.

Identification Parameters

ParameterValue
CAS Number13429-10-2
Molecular FormulaC9H11NO2
Molecular Weight165.192 g/mol
MDL NumberMFCD00012061
InChI KeyHTVPAACTHAQQAS-UHFFFAOYSA-N
PubChem CID83437
SMILES NotationCC1=CC(=C(C=C1)NC(=O)C)O
Table 1: Identification parameters for N-(2-hydroxy-4-methylphenyl)acetamide

Nomenclature and Synonyms

The compound is known by multiple synonyms in scientific literature and commercial contexts. This variety in nomenclature reflects different naming conventions and historical naming practices in organic chemistry:

  • n-2-hydroxy-4-methylphenyl acetamide

  • Acetamide, n-2-hydroxy-4-methylphenyl

  • 6-acetamino-m-kresol

  • 2'-hydroxy-p-acetotoluidide

  • 2'-hydroxy-4'-methylacetoanilide

  • 2-acetamido-5-methylphenol

  • 3-Methyl-6-acetamidophenol

  • 5-Methyl-2-acetamidophenol
    These alternative names can be useful when conducting literature searches or identifying the compound in different databases and research contexts.

Physical and Chemical Properties

Physical State and Appearance

N-(2-hydroxy-4-methylphenyl)acetamide exists as a solid at ambient temperature and pressure . The compound is typically available in powder form for laboratory and research applications. Unlike many organic compounds that may be volatile or liquid at room temperature, this compound's solid state contributes to its stability and ease of handling in laboratory settings.

Structural Features and Bonding

The molecular structure features several functional groups that determine its chemical behavior:

  • A phenyl ring with a hydroxyl group (phenol functionality)

  • A methyl substituent at the para position to the hydroxyl group

  • An acetamide group (-NHCOCH3) at the ortho position to the hydroxyl group
    This arrangement creates potential for hydrogen bonding through the hydroxyl and amide groups, affecting its solubility profile and intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group primarily functions as a hydrogen bond acceptor through its carbonyl oxygen.

Spectroscopic Characteristics

While detailed spectroscopic data is limited in the available search results, the compound's structural features suggest characteristic absorption patterns in various spectroscopic analyses:

  • In infrared (IR) spectroscopy, significant bands would be expected for the N-H stretching (approximately 3300-3500 cm⁻¹), C=O stretching (approximately 1650-1700 cm⁻¹), and aromatic C=C stretching vibrations (approximately 1450-1600 cm⁻¹)

  • In nuclear magnetic resonance (NMR) spectroscopy, distinctive signals would be anticipated for the methyl groups and aromatic protons

Applications and Research Significance

Use as a Protein Degrader Building Block

One of the most noteworthy applications of N-(2-hydroxy-4-methylphenyl)acetamide is its role as a protein degrader building block . Protein degradation technology has emerged as a groundbreaking approach in pharmaceutical research and drug development, particularly for targeting previously "undruggable" proteins. The compound's structural features make it suitable for incorporation into molecules designed to recruit the ubiquitin-proteasome system for selective protein degradation.

Role in Organic Synthesis

N-(2-hydroxy-4-methylphenyl)acetamide serves as an important organic intermediate in various synthetic pathways . Its functional groups provide multiple sites for further chemical modifications, making it a versatile starting material or intermediate for the synthesis of more complex molecules. The phenolic hydroxyl group, in particular, offers opportunities for alkylation, acylation, and other transformations.

SupplierPackage SizePrice Range (USD)
Thermo Scientific250 mg$53.14
Thermo Scientific1 g$132.77
Aladdin Scientific1 gNot specified
Table 2: Commercial availability and pricing of N-(2-hydroxy-4-methylphenyl)acetamide

Related Compounds and Structural Analogs

Structural Relationship to 6-Amino-m-cresol

An interesting structural analog of N-(2-hydroxy-4-methylphenyl)acetamide is 6-amino-m-cresol (CAS: 2835-98-5) . This compound shares the core structure of a hydroxyphenyl group with a methyl substituent, but features an amino group instead of the acetamide functionality. The structural similarities suggest potential synthetic relationships between these compounds, where one might serve as a precursor or derivative of the other.

Comparison with Other Acetamide Derivatives

N-(2-hydroxy-4-methylphenyl)acetamide belongs to a broader class of acetanilide derivatives, which includes various compounds used in pharmaceutical research and development. The presence of both phenolic and acetamide functionalities distinguishes it from simpler acetanilides and contributes to its unique chemical properties and potential applications.

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